molecular formula C16H20AsClO4 B14508806 Diethyl(diphenyl)arsanium perchlorate CAS No. 62858-43-9

Diethyl(diphenyl)arsanium perchlorate

Cat. No.: B14508806
CAS No.: 62858-43-9
M. Wt: 386.70 g/mol
InChI Key: ZCZIRFQNPPUXOZ-UHFFFAOYSA-M
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Description

Diethyl(diphenyl)arsanium perchlorate is an organoarsenic compound comprising a diethyl(diphenyl)arsanium cation paired with a perchlorate (ClO₄⁻) anion. Organoarsenic species are often associated with toxicity, and perchlorate salts are known for their oxidative properties, which may contribute to explosive or corrosive behavior under certain conditions.

Properties

CAS No.

62858-43-9

Molecular Formula

C16H20AsClO4

Molecular Weight

386.70 g/mol

IUPAC Name

diethyl(diphenyl)arsanium;perchlorate

InChI

InChI=1S/C16H20As.ClHO4/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16;2-1(3,4)5/h5-14H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

ZCZIRFQNPPUXOZ-UHFFFAOYSA-M

Canonical SMILES

CC[As+](CC)(C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

The synthesis of diethyl(diphenyl)arsanium perchlorate typically involves the reaction of diethyl(diphenyl)arsine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{(C}_2\text{H}_5)_2\text{As(C}_6\text{H}_5)_2 + \text{HClO}_4 \rightarrow \text{(C}_2\text{H}_5)_2\text{As(C}_6\text{H}_5)_2\text{ClO}_4 ]

In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the best results.

Chemical Reactions Analysis

Diethyl(diphenyl)arsanium perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2). The major products formed from these reactions are typically arsenic oxides and other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4). The products of these reactions are usually the corresponding reduced arsenic compounds.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or amines, leading to the formation of new organoarsenic compounds.

Scientific Research Applications

Diethyl(diphenyl)arsanium perchlorate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of diethyl(diphenyl)arsanium perchlorate involves its interaction with molecular targets and pathways within cells. The arsonium ion can interact with cellular components, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can affect enzyme activity, gene expression, and other cellular processes.

Comparison with Similar Compounds

EDDP Perchlorate (2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium Perchlorate)

  • Structure and Cation Type: EDDP Perchlorate features a pyrrolinium-based organic cation, contrasting with the arsanium cation in this compound.
  • Hazards: EDDP Perchlorate’s safety data sheet highlights carcinogenicity risks and stringent exposure controls (e.g., time-weighted average concentration limits) . This compound’s arsenic moiety may introduce additional toxicity concerns, though specific data are lacking.
  • Applications : EDDP Perchlorate’s use is unspecified in the evidence, but its classification suggests specialized industrial or research applications.

Inorganic Perchlorates (Lithium and Potassium Perchlorate)

  • Lithium Perchlorate :

    • Solubility : Highly soluble in organic solvents (e.g., diethyl ether, acetone), enabling homogeneous explosive formulations .
    • Thermal Stability : Forms eutectic mixtures melting up to 3550 K, though stability at extreme temperatures remains unverified .
    • Applications : Used in propellants and explosives due to compatibility with organic fuels .
  • Potassium Perchlorate :

    • Reactivity : Ignites at 633 K when mixed with carbon, with organic fuels likely lowering decomposition temperatures .
    • Handling Challenges : High melting point complicates its use in well-stimulation explosives .

Comparative Data Table

Property EDDP Perchlorate Lithium Perchlorate Potassium Perchlorate This compound (Inferred)
Cation Type Organic (pyrrolinium) Inorganic (Li⁺) Inorganic (K⁺) Organic (arsanium)
Solubility Not reported High in organic solvents Low in organic solvents Likely moderate (varies with cation)
Thermal Stability Not reported Stable in eutectic mixtures Decomposes at 633 K Unknown; arsenic may lower stability
Hazards Carcinogenicity noted Oxidizer, explosive risk Ignition hazard Potential arsenic toxicity + oxidative risks
Applications Unspecified (likely niche) Explosives, propellants High-temperature explosives Research/industrial (speculative)

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